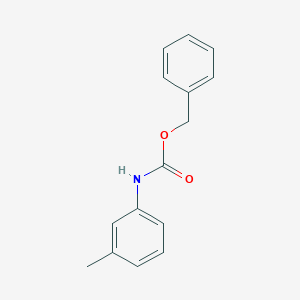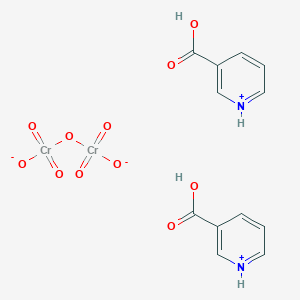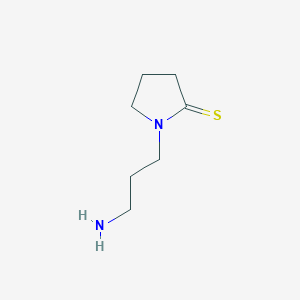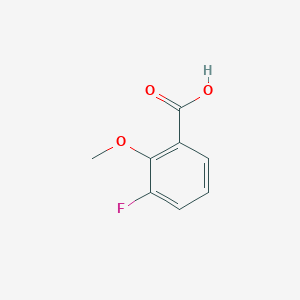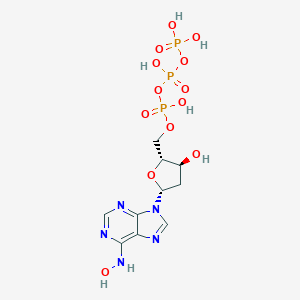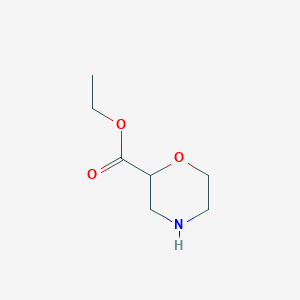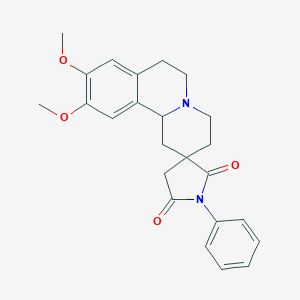
1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-2H-benzo(a)quinolizine-2-spiro-3'-(1'-phenyl)succinimide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-2H-benzo(a)quinolizine-2-spiro-3'-(1'-phenyl)succinimide, also known as spiroimidazoline compound, is a chemical compound that has gained attention due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-2H-benzo(a)quinolizine-2-spiro-3'-(1'-phenyl)succinimideline compound is not fully understood, but it is believed to involve the modulation of various cellular pathways. The compound has been shown to interact with specific proteins and enzymes involved in cell signaling, gene expression, and metabolism. It is also believed to affect the function of mitochondria, leading to the induction of apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Spiroimidazoline compound has been shown to have various biochemical and physiological effects in vitro and in vivo. The compound has been shown to induce DNA damage and inhibit DNA synthesis in cancer cells. It has also been shown to alter the expression of genes involved in cell cycle regulation and apoptosis. In addition, 1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-2H-benzo(a)quinolizine-2-spiro-3'-(1'-phenyl)succinimideline compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. The compound has also demonstrated antimicrobial activity against various bacterial and fungal pathogens.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Spiroimidazoline compound has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. The compound is also relatively easy to synthesize in large quantities. However, the compound has some limitations, including its relatively low potency compared to other anti-cancer drugs and its limited bioavailability in vivo.
Direcciones Futuras
There are several future directions for the research and development of 1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-2H-benzo(a)quinolizine-2-spiro-3'-(1'-phenyl)succinimideline compound. One direction is to improve the potency and selectivity of the compound for specific cancer types. Another direction is to explore the potential of the compound as a combination therapy with other anti-cancer drugs. Additionally, the compound could be further optimized for its anti-inflammatory and antimicrobial activities. Finally, the pharmacokinetics and pharmacodynamics of the compound need to be further investigated to improve its bioavailability and efficacy in vivo.
Conclusion:
In conclusion, 1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-2H-benzo(a)quinolizine-2-spiro-3'-(1'-phenyl)succinimideline compound is a promising chemical compound that has potential therapeutic applications in various fields of medicine. The compound has been shown to exhibit anti-cancer, anti-inflammatory, and antimicrobial activities, and has several advantages for lab experiments. However, further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.
Métodos De Síntesis
The synthesis of 1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-2H-benzo(a)quinolizine-2-spiro-3'-(1'-phenyl)succinimideline compound can be achieved through a multi-step process that involves the reaction of 2,3-dimethoxybenzaldehyde with cyclohexanone to form a benzylidene cyclohexanone intermediate. The intermediate then undergoes a series of reactions, including reduction, cyclization, and spirocyclization, to yield the 1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-2H-benzo(a)quinolizine-2-spiro-3'-(1'-phenyl)succinimideline compound. The synthesis method has been optimized to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
Spiroimidazoline compound has been studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and infectious diseases. The compound has been shown to exhibit anti-cancer activity through the inhibition of cell proliferation and induction of apoptosis in cancer cells. It has also demonstrated anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. Additionally, 1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-2H-benzo(a)quinolizine-2-spiro-3'-(1'-phenyl)succinimideline compound has shown promising activity against various bacterial and fungal pathogens.
Propiedades
Número CAS |
105440-26-4 |
|---|---|
Nombre del producto |
1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-2H-benzo(a)quinolizine-2-spiro-3'-(1'-phenyl)succinimide |
Fórmula molecular |
C24H26N2O4 |
Peso molecular |
406.5 g/mol |
Nombre IUPAC |
9,10-dimethoxy-1'-phenylspiro[1,3,4,6,7,11b-hexahydrobenzo[a]quinolizine-2,3'-pyrrolidine]-2',5'-dione |
InChI |
InChI=1S/C24H26N2O4/c1-29-20-12-16-8-10-25-11-9-24(14-19(25)18(16)13-21(20)30-2)15-22(27)26(23(24)28)17-6-4-3-5-7-17/h3-7,12-13,19H,8-11,14-15H2,1-2H3 |
Clave InChI |
SLYNDLWSLFXNEY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C3CC4(CCN3CCC2=C1)CC(=O)N(C4=O)C5=CC=CC=C5)OC |
SMILES canónico |
COC1=C(C=C2C3CC4(CCN3CCC2=C1)CC(=O)N(C4=O)C5=CC=CC=C5)OC |
Sinónimos |
1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2H-benzo(a)quinolizine-2-spiro-3'-(1'-phenyl)succinimide P-BQS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



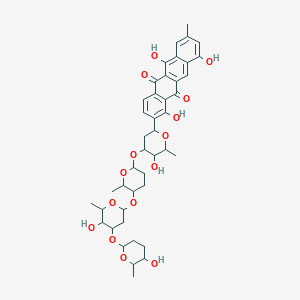
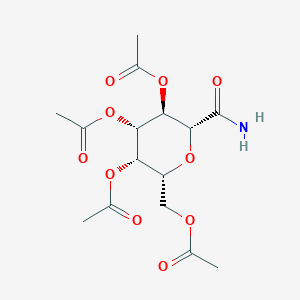
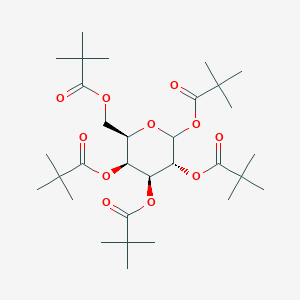
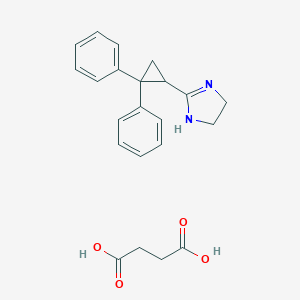
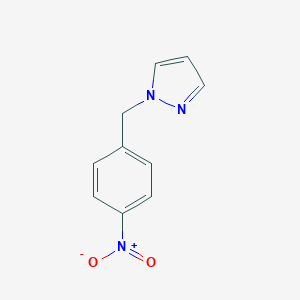
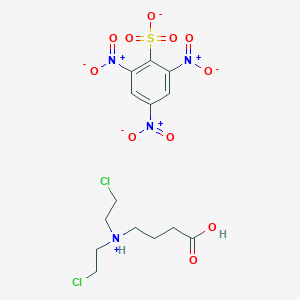

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12150.png)
